molecular formula C13H15ClN4O B3372570 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine CAS No. 923721-29-3

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No.: B3372570
CAS No.: 923721-29-3
M. Wt: 278.74 g/mol
InChI Key: UTWGGPUOGOAQCO-UHFFFAOYSA-N
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Description

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 1,2,4-oxadiazole moiety and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as potassium carbonate and phase-transfer catalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, hydrochloric acid for substitution, and various oxidizing agents for oxidation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions could introduce different substituents on the piperazine ring .

Scientific Research Applications

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets. For instance, it may act as an antagonist at histamine receptors, thereby inhibiting allergic reactions . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is unique due to the presence of the 1,2,4-oxadiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O/c14-11-3-1-10(2-4-11)13-16-12(19-17-13)9-18-7-5-15-6-8-18/h1-4,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWGGPUOGOAQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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